

Application Notes: Zinc Hydroxide Carbonate as a Flame Retardant in Polymers

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Compound of Interest

Compound Name: Zinc hydroxide carbonate

Cat. No.: B13745515

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Introduction

Zinc Hydroxide Carbonate, often referred to as basic zinc carbonate or hydrozincite ($Zn_5(CO_3)_2(OH)_6$), is an inorganic compound that serves as an effective halogen-free flame retardant and smoke suppressant for a variety of polymeric materials.^[1] Its mechanism of action involves endothermic decomposition, the release of non-combustible gases, and the formation of a protective char layer. This makes it a viable alternative to traditional halogenated flame retardants and antimony trioxide, which are facing increasing scrutiny due to environmental and health concerns.^[2] These application notes provide a comprehensive overview of its mechanism, performance data in polymers, and detailed protocols for its synthesis, incorporation, and testing.

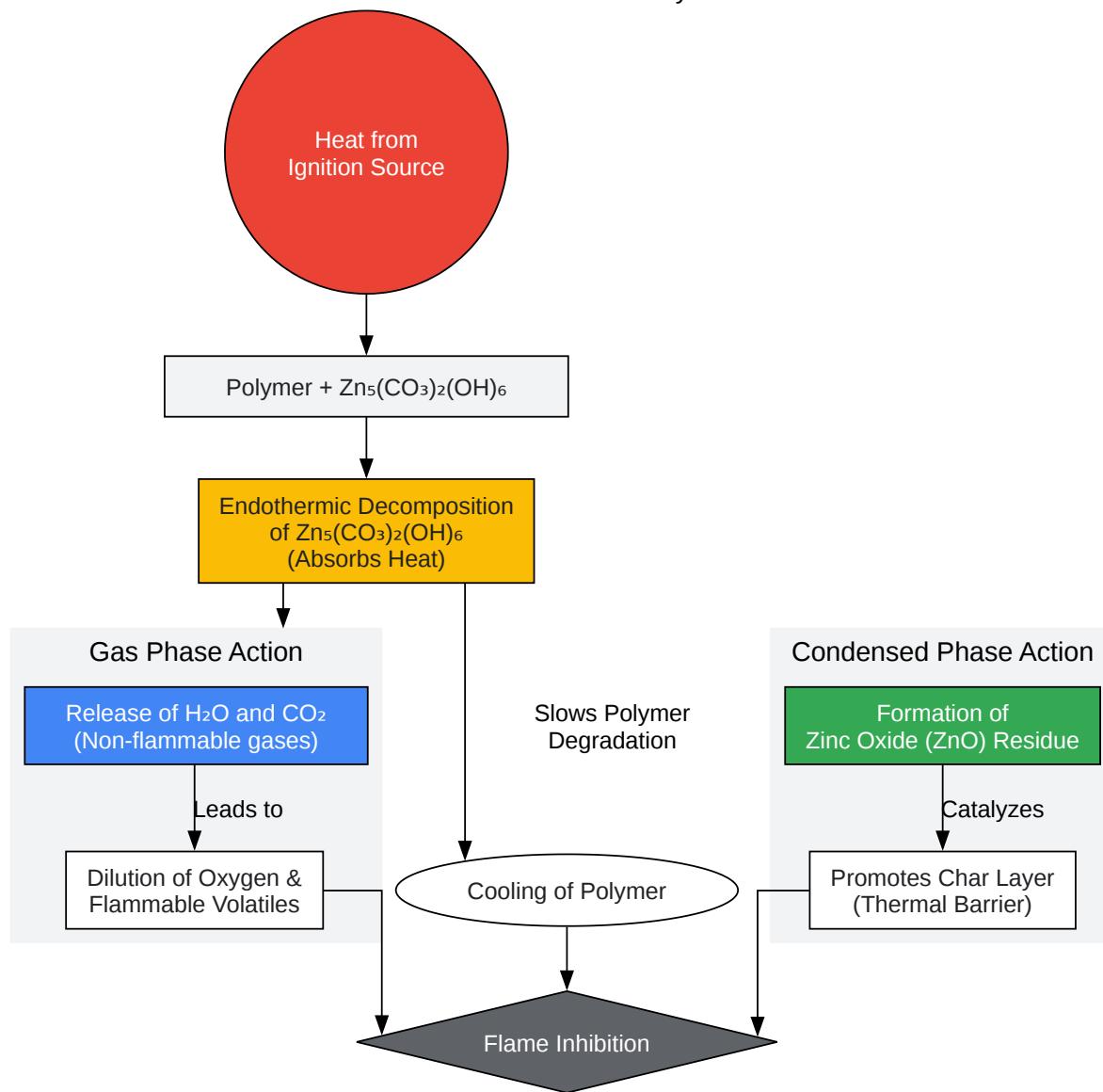
Mechanism of Action

The flame retardant effect of **zinc hydroxide carbonate** is a multi-step process that occurs in both the condensed (solid) phase and the gas phase during polymer combustion.

- Endothermic Decomposition: When the polymer is exposed to heat, **zinc hydroxide carbonate** begins to decompose. This decomposition is an endothermic process, meaning it absorbs heat from the surrounding polymer, thereby cooling the material and slowing down the rate of thermal degradation.^{[3][4]} The decomposition starts at approximately 150-240 °C and proceeds in a single step to form zinc oxide (ZnO), water (H₂O), and carbon dioxide (CO₂).^{[3][4][5][6][7]}

- Reaction: $Zn_5(CO_3)_2(OH)_6(s) + \text{Heat} \rightarrow 5ZnO(s) + 2CO_2(g) + 3H_2O(g)$
- Gas Phase Action: The decomposition releases significant quantities of water vapor and carbon dioxide. These non-flammable gases dilute the concentration of oxygen and flammable volatile gases in the combustion zone, hindering the fire's propagation. This is often referred to as the "gas dilution" effect.
- Condensed Phase Action: The solid residue of the decomposition is zinc oxide (ZnO). This ZnO layer forms on the polymer surface, acting as a thermal barrier that insulates the underlying material from the heat source.^[8] Furthermore, ZnO can act as a catalyst, promoting cross-linking reactions in the polymer to form a stable, insulating char layer. This char layer further restricts the flow of heat and flammable gases, effectively suffocating the flame.^[9]

Flame Retardant Mechanism of Zinc Hydroxide Carbonate

[Click to download full resolution via product page](#)**Flame Retardant Mechanism of Zinc Hydroxide Carbonate.**

Quantitative Data: Performance in Flexible PVC

Zinc hydroxide carbonate, particularly in nano-particulate form, has demonstrated significant flame retardant efficacy in flexible Poly(vinyl chloride) (PVC). It can be used alone or in synergy with other retardants like antimony trioxide (Sb_2O_3).[\[10\]](#)[\[11\]](#)

Formulation (phr ¹)	LOI ² (%)	UL-94 Rating ³	Peak Heat Release Rate (kW/m ²)	Total Heat Release (MJ/m ²)
Neat PVC	24.5	V-2	260.6	60.1
PVC + 5 phr Nano ZnCO ₃	27.0	V-0	215.3	52.8
PVC + 5 phr Sb ₂ O ₃	29.5	V-0	200.7	49.3
PVC + 1.25 phr Sb ₂ O ₃ / 3.75 phr Nano ZnCO ₃	31.0	V-0	175.4	45.2

¹ phr: parts per hundred parts of resin.

² LOI: Limiting Oxygen Index; the minimum oxygen concentration to support combustion.[\[12\]](#)
A higher value indicates better flame retardancy.

³ UL-94: A vertical burn test classification. V-0 is a higher rating than V-2, indicating self-extinguishing behavior.[\[13\]](#)[\[14\]](#)

Data sourced from studies on nano zinc carbonate in flexible PVC composites.[[10](#)][[11](#)][[15](#)]

The data clearly shows that replacing 75% of the traditional antimony trioxide with nano zinc carbonate results in a synergistic effect, leading to a higher LOI value and a greater reduction in heat release compared to using either additive alone.[[10](#)][[11](#)]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Nano Zinc Hydroxide Carbonate

This protocol describes a one-step hydrothermal method for synthesizing **zinc hydroxide carbonate** nanoparticles.[[6](#)][[7](#)]

Materials & Equipment:

- Zinc acetate dihydrate ($\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$) or Zinc nitrate hexahydrate [$\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$]
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Deionized water
- Teflon-lined stainless steel autoclave
- Magnetic stirrer
- Oven
- Centrifuge
- Ethanol

Procedure:

- Precursor Solution: Prepare a 0.1 M aqueous solution of the zinc salt (e.g., zinc acetate).
- Urea Addition: Add urea to the zinc salt solution. A molar ratio of zinc salt to urea of 1:4 is recommended.
- Dissolution: Stir the mixture vigorously at room temperature until all solids are completely dissolved.
- Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.
- Heating: Seal the autoclave and heat it in an oven at 120 °C for 3-4 hours.[\[7\]](#)
- Cooling & Collection: Allow the autoclave to cool to room temperature naturally. Collect the white precipitate by centrifugation.
- Washing: Wash the collected product repeatedly with deionized water and then with ethanol to remove any unreacted reagents.
- Drying: Dry the final product in an oven at 60-80 °C for 12 hours.
- Characterization (Optional): The resulting white powder can be characterized using X-ray Diffraction (XRD) to confirm the $Zn_5(CO_3)_2(OH)_6$ phase and Scanning Electron Microscopy (SEM) to observe particle size and morphology.[\[6\]](#)

Protocol 2: Incorporation into Polymer Matrix via Melt Blending

This protocol provides a general method for incorporating the synthesized **zinc hydroxide carbonate** into a polymer like PVC or EVA using a two-roll mill or internal mixer.

Materials & Equipment:

- Polymer resin (e.g., PVC, EVA)
- Plasticizers and other additives as required by the formulation (e.g., DOP for PVC)

- Synthesized **Zinc Hydroxide Carbonate** powder
- Two-roll mill or internal mixer (e.g., Brabender)
- Compression molding press
- Standard molds for test specimens

Procedure:

- Pre-Drying: Dry the polymer resin and the **zinc hydroxide carbonate** powder in an oven to remove any moisture (e.g., 80 °C for 4 hours).
- Mastication: Set the temperature of the two-roll mill to the appropriate processing temperature for the polymer (e.g., 160-170 °C for flexible PVC). Add the polymer resin to the mill and allow it to melt and form a continuous band.
- Additive Incorporation: If required, add plasticizers and stabilizers first and mix until a homogenous melt is achieved.
- Flame Retardant Addition: Gradually add the pre-weighed **zinc hydroxide carbonate** powder to the molten polymer on the mill.
- Melt Compounding: Continue mixing for 5-10 minutes, frequently cutting and folding the polymer sheet on the mill to ensure uniform dispersion of the additive.
- Sheet Formation: Once mixing is complete, remove the compounded polymer sheet from the mill.
- Compression Molding: Cut the sheet into appropriate sizes and place them into a pre-heated mold in a compression press.
- Molding Cycle: Apply pressure according to standard procedures for the specific polymer to form sheets or bars of the desired thickness for testing (e.g., for PVC, preheat for 5 min, apply 10 MPa pressure for 5 min at 170 °C, followed by cool pressing).
- Specimen Preparation: Cut the molded sheets into standard dimensions required for flame retardancy tests.

Protocol 3: Standard Flame Retardancy Testing

This section outlines the principles of key flammability tests. All tests should be conducted according to their respective ISO or ASTM standards.

A. Limiting Oxygen Index (LOI) - ISO 4589

- Principle: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is adjusted until the minimum level required to sustain combustion for a specified time or length is determined.[12]
- Procedure:
 - Place the specimen of standard dimensions in the glass chimney of the LOI apparatus.
 - Set a specific oxygen/nitrogen mixture to flow up through the chimney.
 - Ignite the top of the specimen with a pilot flame.
 - Observe the burning behavior.
 - Repeat the test with different oxygen concentrations until the minimum concentration that supports flaming combustion is found.

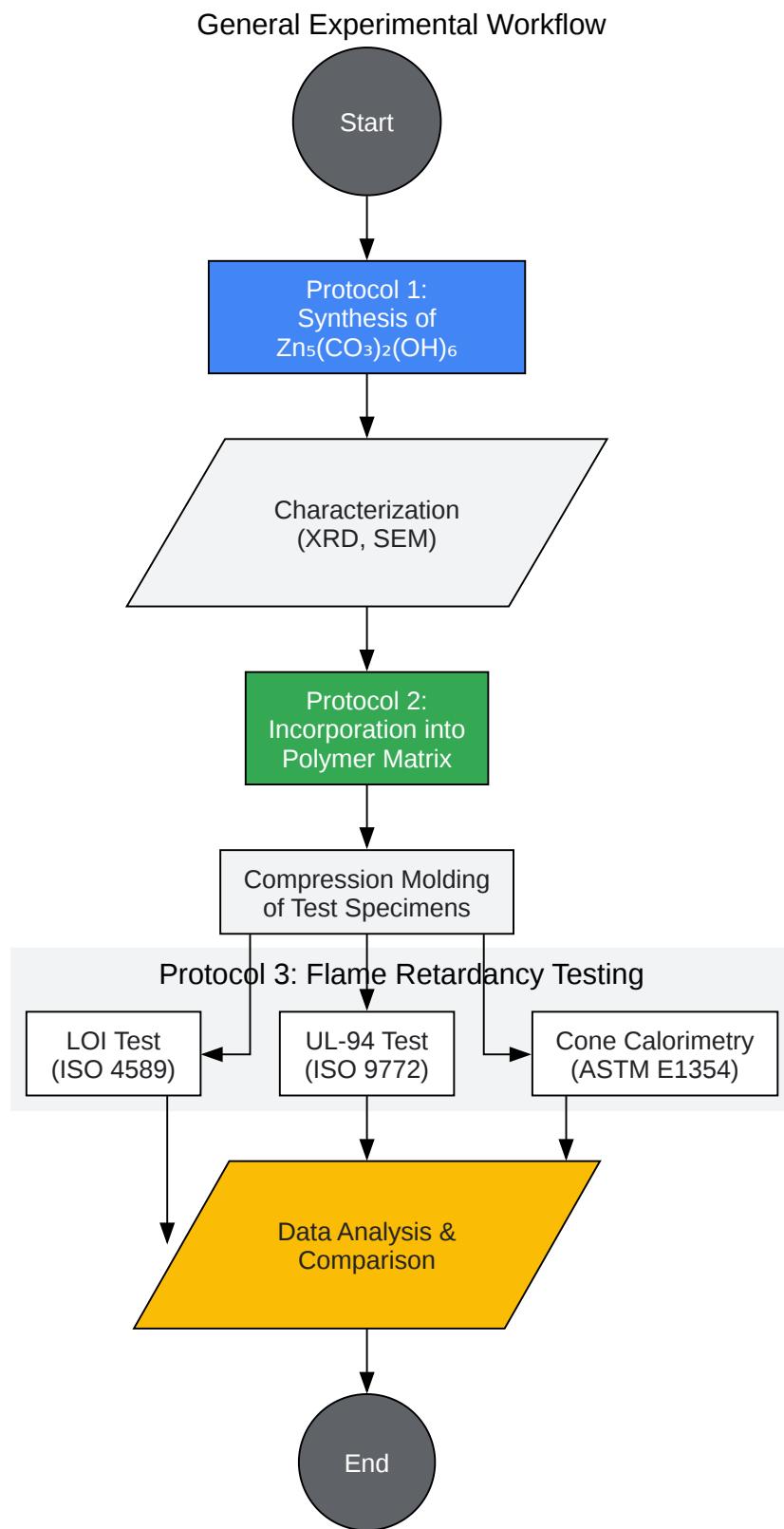
B. UL-94 Vertical Burning Test - ISO 9772

- Principle: A vertical specimen is subjected to two 10-second applications of a calibrated flame. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below are recorded.[13]
- Procedure:
 - Mount a standard specimen vertically in the test chamber.
 - Place a layer of dry cotton below the specimen.
 - Apply the test flame to the bottom edge of the specimen for 10 seconds and then remove.
 - Record the afterflame time (t_1).

- Once flaming ceases, immediately re-apply the flame for another 10 seconds.
- Record the second afterflame time (t_2) and the afterglow time (t_3).
- Note if any dripping particles ignite the cotton.
- Classify the material (V-0, V-1, or V-2) based on the criteria in the standard.

C. Cone Calorimetry - ASTM E1354

- Principle: A specimen is exposed to a specific level of radiant heat from a conical heater. It measures properties such as the time to ignition (TTI), heat release rate (HRR), total heat release (THR), and smoke production rate (SPR) during combustion.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Procedure:
 - Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell holder.
 - Position the specimen horizontally under the conical heater at a set heat flux (e.g., 35 or 50 kW/m²).
 - A spark igniter is used to ignite the gases evolved from the specimen's surface.
 - Data on oxygen consumption, smoke density, and mass loss are continuously recorded by the instrument's software throughout the test.
 - The test is terminated after flaming ceases or a predetermined time has passed.



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General Experimental Workflow.

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